molecular formula C8H8Cl2 B146612 1,4-Bis(chloromethyl)benzene CAS No. 623-25-6

1,4-Bis(chloromethyl)benzene

Cat. No.: B146612
CAS No.: 623-25-6
M. Wt: 175.05 g/mol
InChI Key: ZZHIDJWUJRKHGX-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)benzene (CAS: 623-25-6), also known as α,α'-dichloro-p-xylene or p-xylylene dichloride, is an aromatic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol. Structurally, it consists of a benzene ring substituted with two chloromethyl (–CH₂Cl) groups at the para positions. This compound is a key intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and metal-organic frameworks. Its reactivity stems from the electrophilic chloromethyl groups, which participate in nucleophilic substitution reactions, enabling crosslinking or functionalization .

Preparation Methods

Direct Chlorination of p-Xylene

The direct chlorination of p-xylene represents the most industrially viable method for BCMB synthesis. This approach involves substituting hydrogen atoms on the methyl groups of p-xylene with chlorine, typically using chlorine gas (Cl₂) under controlled conditions.

Catalytic Chlorination with Ionic Liquids

Recent advancements utilize ionic liquids as catalysts to enhance reaction efficiency and selectivity. For example, a patented method employs 1-dodecyl-3-methylimidazolium chloride or 1-butyl-3-methylimidazolium chloride under LED light irradiation . Key parameters include:

ParameterExample 1 Example 2 Example 3
p-Xylene (g)100100100
Catalyst (g)0.10.20.5
Cl₂ (g)173.9200.6267.5
Temperature (°C)110115120
Reaction Time (h)1063
Crude Yield (wt%)707580
Final Purity (%)99.099.0599.1

This method achieves high yields (70–80% crude) by optimizing chlorine stoichiometry and reaction time. Excess Cl₂ ensures complete substitution while minimizing polychlorinated byproducts like 1,4-bis(trichloromethyl)benzene .

Reaction Optimization and Byproduct Control

Over-chlorination remains a key challenge, often addressed through:

  • Catalyst Selection : Ionic liquids improve chlorine activation and reduce side reactions .

  • Light Irradiation : LED light promotes radical initiation, accelerating chlorination at lower temperatures .

  • Temperature Gradients : Maintaining 110–120°C prevents thermal degradation of intermediates .

Chloromethylation Using Formaldehyde and Hydrochloric Acid

An alternative method involves chloromethylation, where p-xylene reacts with formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of Lewis acids like ZnCl₂. This route proceeds via the following steps :

  • Formation of Hydroxymethyl Intermediate :

    p-Xylene+HCHOZnCl2p-Xylylene Alcohol\text{p-Xylene} + \text{HCHO} \xrightarrow{\text{ZnCl}_2} \text{p-Xylylene Alcohol}
  • Chlorination :

    p-Xylylene Alcohol+HClBCMB+H2O\text{p-Xylylene Alcohol} + \text{HCl} \rightarrow \text{BCMB} + \text{H}_2\text{O}

Advantages :

  • Avoids handling gaseous chlorine, enhancing laboratory safety.

  • Suitable for small-scale synthesis with yields exceeding 85% .

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of chloromethyl groups.

  • ZnCl₂ catalyst necessitates post-reaction neutralization, increasing waste generation.

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

Large-scale manufacturing prioritizes cost efficiency and throughput:

  • Continuous Flow Reactors : Enable high-volume Cl₂ utilization with real-time monitoring .

  • Vacuum Distillation : Purifies BCMB to >99% purity by removing unreacted p-xylene and higher chlorinated derivatives .

Laboratory Methods

Academic settings favor modular setups:

  • Batch Reactors : Facilitate parameter screening (e.g., catalyst loading, temperature) .

  • Column Chromatography : Resolves isomers and byproducts using silica gel and hexane:ethyl acetate gradients .

Purification Techniques

TechniqueConditionsOutcome
Vacuum Distillation8 mmHg, 150–155°C 99% purity, m.p. 98–101°C
RecrystallizationEthanol, −20°C Removes polymeric residues
Solvent ExtractionDichloromethane/Water Separates ionic catalysts

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form terephthalic acid or other related compounds.

    Polymerization Reactions: It can undergo polymerization to form hypercrosslinked polymers.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1,4-Bis(chloromethyl)benzene serves multiple roles in scientific research across various fields:

Chemical Synthesis

  • Intermediate for Organic Compounds : It is widely used as an intermediate in the synthesis of diverse organic compounds, including dyes, pharmaceuticals, and agrochemicals. The compound's chloromethyl groups can be substituted with other nucleophiles such as amines and alcohols, facilitating the creation of a wide range of derivatives .

Polymer Chemistry

  • Synthesis of Polymers : The compound is instrumental in producing hypercrosslinked polymers (HCPs) and hyperbranched polyesters (HBPEs). For example, it can react with 1,3,5-benzenetricarboxylic acid to yield HBPEs suitable for drug delivery systems and tissue engineering applications .
  • Crosslinking Agent : this compound acts as a crosslinking agent in the preparation of polyionic liquids (PILs). This application has been explored in creating materials with enhanced mechanical properties and thermal stability .

Biological Applications

  • Biologically Active Compounds : The compound is utilized in preparing biologically active compounds and has been studied for its potential antimicrobial properties. Electrospun nanofibers derived from this compound exhibit significant antibacterial activity, making them suitable for medical applications such as wound dressings .

Medical Applications

  • Drug Intermediates : In medicinal chemistry, this compound is employed in synthesizing drug intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents.

Environmental Applications

  • Water Purification : The antimicrobial properties of materials derived from this compound have also been investigated for their potential use in water purification technologies .

Case Studies

Several studies highlight the diverse applications and benefits of this compound:

Polymer Synthesis Study

A study focused on synthesizing photocrosslinkable hyperbranched polyesters using this compound demonstrated that these polymers could be effectively crosslinked under UV light. This resulted in materials with enhanced mechanical properties suitable for biomedical applications .

Antibacterial Activity Research

Research on electrospun nanofibers incorporating this compound revealed significant antibacterial activity against common pathogens. This property makes these fibers promising candidates for use in medical textiles and other healthcare applications .

Electrochemical Behavior Analysis

The electrochemical reduction of this compound has been studied to understand its redox behavior. The compound shows reversible reduction characteristics that can be exploited for various electrochemical applications, including sensors and devices .

Mechanism of Action

The mechanism of action of 1,4-bis(chloromethyl)benzene involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1,4-bis(chloromethyl)benzene with structurally related compounds, highlighting differences in substituents, reactivity, and applications:

Compound CAS Molecular Formula Molecular Weight Key Properties Applications References
This compound 623-25-6 C₈H₈Cl₂ 175.06 White crystalline solid; mp: 90–93°C; reacts with amines, thiols, and nucleophiles Polymer precursors (e.g., poly(p-phenylene vinylene)), pharmaceutical intermediates
1,3-Bis(chloromethyl)benzene 626-16-4 C₈H₈Cl₂ 175.06 Meta isomer; liquid at RT; higher solubility in polar solvents Crosslinking agent in epoxy resins, organic synthesis
1,4-Bis(trichloromethyl)benzene 68-36-0 C₈H₄Cl₆ 312.83 Yellow powder; hydrolyzes to HCl; highly corrosive Laboratory reagent, halogenated intermediates
2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene 174230-68-3 C₂₄H₄₀Cl₂O₂ 431.48 Lipophilic derivative; mp: 79–83°C Intermediate in organic syntheses (e.g., surfactants, liquid crystals)
1,4-Bis(chloromethyl)-2,5-dimethylbenzene 6298-72-2 C₁₀H₁₂Cl₂ 203.11 Crystalline solid; enhanced steric hindrance Specialty polymers, dendrimer synthesis
4,4'-Bis(chloromethyl)-1,1'-biphenyl N/A C₁₄H₁₂Cl₂ 259.16 Rigid biphenyl backbone; high thermal stability Epoxy resin modifiers for heat resistance

Biological Activity

1,4-Bis(chloromethyl)benzene (BCMB), also known as alpha,alpha'-dichloro-p-xylene, is an organic compound with the molecular formula C8_8H8_8Cl2_2. It has garnered attention in various fields due to its potential biological activities, particularly in the synthesis of polymers and biomedical applications. This article explores the biological activity of BCMB, highlighting its synthesis, properties, and relevant research findings.

  • Molecular Weight : 175.05 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 242.5 °C
  • Melting Point : 98-101 °C
  • CAS Number : 623-25-6

Synthesis and Polymerization

BCMB is commonly used in the synthesis of hyperbranched polyesters (HBPEs). The reaction of BCMB with 1,3,5-benzenetricarboxylic acid (BTCA) produces HBPEs that exhibit unique properties suitable for various applications, including drug delivery systems and tissue engineering . The polycondensation reactions can be optimized for yield and molecular weight through careful control of reaction conditions such as temperature and solvent choice .

Antimicrobial Properties

Recent studies have indicated that BCMB-based materials exhibit significant antimicrobial activity. Electrospun nanofibers derived from BCMB have shown promise in medical treatments and water purification due to their antibacterial properties. These materials can potentially be utilized in wound dressings and other healthcare applications .

Toxicological Studies

While BCMB demonstrates beneficial properties in certain applications, it is also associated with potential toxicity. Contact dermatitis has been reported as a side effect from exposure to chloromethyl heterocyclic intermediates, which include compounds like BCMB. This highlights the importance of assessing safety profiles when developing products containing this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of BCMB and its derivatives:

  • Polymer Synthesis : A study focused on the synthesis of photocrosslinkable hyperbranched polyesters using BCMB demonstrated that these polymers could be effectively crosslinked under UV light, resulting in materials with enhanced mechanical properties suitable for biomedical applications .
  • Antibacterial Activity : Research on electrospun nanofibers incorporating BCMB revealed that these fibers possess significant antibacterial activity against common pathogens. This property makes them suitable candidates for use in medical textiles .
  • Electrochemical Behavior : The electrochemical reduction of BCMB has been studied to understand its redox behavior, which is crucial for its application in electrochemical sensors and devices. The compound shows reversible reduction characteristics that can be exploited for various electrochemical applications .

Summary of Findings

Study FocusKey Findings
Polymer SynthesisEffective crosslinking under UV light; enhanced properties
Antibacterial ActivitySignificant antibacterial effects against pathogens
Electrochemical BehaviorReversible reduction characteristics; potential sensor applications

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,4-Bis(chloromethyl)benzene that influence its laboratory handling and reactivity?

Answer: The compound’s molecular formula (C₈H₈Cl₂), molecular weight (175.06 g/mol), and physical properties are pivotal for experimental design:

  • Melting Point : 98–102°C (solid state storage below this range is essential) .
  • Boiling Point : 254°C (suggests distillation under reduced pressure for purification) .
  • Hydrolysis Sensitivity : Reacts with water, necessitating anhydrous conditions during synthesis .

Methodological Insight : Use inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dried THF or DCM) to prevent hydrolysis. Monitor reactions via TLC or GC-MS to detect degradation .

Q. What safety protocols are recommended for handling this compound in academic laboratories?

Answer: Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
  • Emergency Measures : Immediate access to eyewash stations and safety showers .

Data Contradiction Note : While some SDSs recommend storage at room temperature, others advise refrigeration for long-term stability. Validate storage conditions based on batch-specific stability data .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to this compound to minimize polychlorinated byproducts?

Answer: The compound is synthesized via chlorination of p-xylene. Common challenges include over-chlorination and diastereomer formation.

  • Catalytic Systems : Use controlled Cl₂ gas flow or SOCl₂ with catalytic FeCl₃ to limit over-chlorination .
  • Purification : Column chromatography (silica gel, hexane:EtOAc) or recrystallization (ethanol) isolates the pure product .

Analytical Validation : Confirm purity via ¹H/¹³C NMR (δ ~4.8 ppm for CH₂Cl groups) and GC-MS (m/z 175.06) .

Q. What analytical techniques resolve discrepancies in quantifying trace impurities in this compound?

Answer: Conflicting impurity profiles may arise from varying synthesis conditions. Use:

  • HPLC-DAD/ELSD : With a C18 column and acetonitrile:water (70:30) mobile phase to separate chlorinated derivatives (e.g., trichloromethyl analogs) .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers (e.g., 1,3 vs. 1,4 substitution) .

Case Study : A 2024 study identified 1,4-Bis(trichloromethyl)benzene as a common impurity (1–3%) in commercial batches, requiring post-synthetic purification .

Q. How do computational studies enhance understanding of this compound’s reactivity in cross-coupling reactions?

Answer: Density Functional Theory (DFT) simulations predict:

  • Nucleophilic Substitution : The chloromethyl groups exhibit higher electrophilicity at the para position, favoring SN2 mechanisms .
  • Steric Effects : Bulky ligands (e.g., Pd(PPh₃)₄) reduce dimerization side reactions in Suzuki-Miyaura couplings .

Experimental Validation : Compare DFT-predicted activation energies with kinetic data from model reactions .

Q. What strategies mitigate discrepancies in reported cytotoxicity data for this compound derivatives?

Answer: Variability in cytotoxicity assays (e.g., MTT vs. Trypan Blue) complicates data interpretation.

  • Standardized Protocols : Use OECD Guidelines 423 for acute toxicity testing .
  • Metabolite Analysis : LC-MS/MS identifies hydrolyzed products (e.g., p-xylene derivatives) that may confound results .

Case Study : A 2023 study attributed conflicting IC₅₀ values (5–50 μM) to differences in cell line permeability (e.g., HAC-84 vs. PC-3M) .

Properties

IUPAC Name

1,4-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
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InChI Key

ZZHIDJWUJRKHGX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCl)CCl
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Molecular Formula

C8H8Cl2
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Related CAS

25986-98-5
Record name Benzene, 1,4-bis(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7022091
Record name alpha,alpha'-Dichloro-p-xylene
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Molecular Weight

175.05 g/mol
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Physical Description

Three isomeric compounds. Crystalline solids. (EPA, 1998), Solid; Melting point ranges from 93.6 deg F for m isomer to 131 deg F for o isomer, to 212 deg F for p isomer;[CAMEO]
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Boiling Point

462 to 466 °F o-Isomer; 482 to 491 °F m-Isomer; 464 to 473 °F p-Isomer (decomposes) (EPA, 1998), 250-255 °C
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Density

1.393 at 32 °F o-Isomer; 1.302 at 68 °F m-Isomer; 1.417 at 32 °F p-Isomer (EPA, 1998), 1.202
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CAS No.

28347-13-9, 623-25-6
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Melting Point

131 °F o-Isomer; 93.6 °F m-Isomer; 212 °F p-Isomer (EPA, 1998), 34-37 °C
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Retrosynthesis Analysis

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